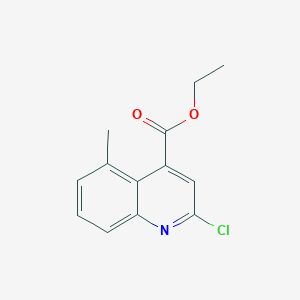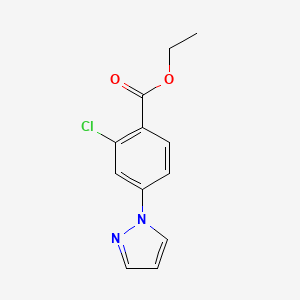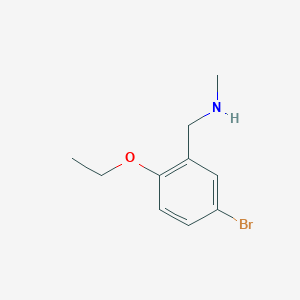![molecular formula C12H7ClFN3 B11866373 5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 1956370-53-8](/img/structure/B11866373.png)
5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-amino-5-chloropyrazole with 3-fluorobenzaldehyde under acidic conditions to form the desired compound .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Dihydro derivatives with reduced pyrimidine rings.
Substitution: Various substituted derivatives with different functional groups replacing the chloro or fluoro substituents.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, 5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting various kinases, which are crucial in cell signaling pathways .
Medicine: The compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a potential candidate for the development of new anticancer drugs .
Industry: In the industrial sector, the compound’s unique photophysical properties make it useful in the development of fluorescent probes and materials for optoelectronic applications .
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to disruption of cell signaling pathways that are crucial for cancer cell proliferation and survival . The exact molecular pathways involved are still under investigation, but the compound’s ability to interfere with kinase activity is a key aspect of its mechanism .
Comparación Con Compuestos Similares
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with potential anticancer properties.
5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine: Used in the preparation of tyrosine kinase inhibitors for cancer treatment.
Uniqueness: 5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for further functionalization, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
1956370-53-8 |
|---|---|
Fórmula molecular |
C12H7ClFN3 |
Peso molecular |
247.65 g/mol |
Nombre IUPAC |
5-chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H7ClFN3/c13-11-4-5-17-12(16-11)10(7-15-17)8-2-1-3-9(14)6-8/h1-7H |
Clave InChI |
ZMWRFDLWJMKZOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=C3N=C(C=CN3N=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(p-Tolyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11866292.png)
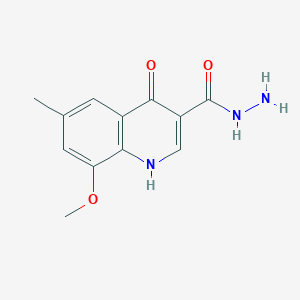
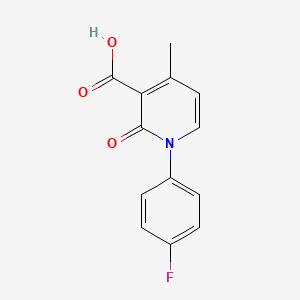

![2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one](/img/structure/B11866315.png)
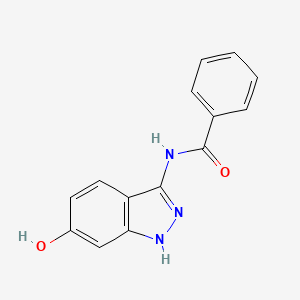
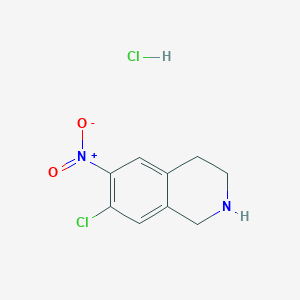
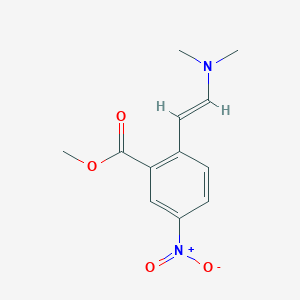
![6-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11866346.png)
